UNC3866

CBX7 Chromodomain Isothermal Titration Calorimetry

Source UNC3866, the definitive chemical probe for pharmacological disruption of PRC1 Kme reading function, exclusively targeting CBX4/7 chromodomains without inhibiting PRC2 catalytic activity. This compound is validated with 6- to 18-fold selectivity over other CBX/CDY domains, >250 off-target screens, a structurally matched negative control (UNC4219), and demonstrated cellular activity in PC3 proliferation models. Ideal for researchers dissecting PRC1/2 mechanisms.

Molecular Formula C43H66N6O8
Molecular Weight 795.0 g/mol
Cat. No. B15583441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC3866
Molecular FormulaC43H66N6O8
Molecular Weight795.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1
InChIKeyUMRRDXVUROEIKJ-JCXBGQGISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC3866 PRC1 Chromodomain Antagonist: Baseline Properties and Target Engagement


UNC3866 is a peptidomimetic chemical probe designed as a potent antagonist of the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains [1]. It was developed and characterized as a tool compound to study Polycomb Repressive Complex 1 (PRC1) biology, with primary affinity for the chromodomains of CBX4 and CBX7 [1]. The compound engages intact PRC1 in cellular contexts as demonstrated via a biotinylated derivative (UNC4195), and its cellular activity is validated by a methylated negative control compound (UNC4219) that shows negligible effects, confirming target-specific phenotype [1].

Why UNC3866 Cannot Be Substituted by Generic PRC2 or EZH2 Inhibitors


UNC3866 targets the chromodomain reader function of PRC1 (CBX4/7), a mechanism fundamentally distinct from catalytic inhibitors of PRC2 (EZH2/EED) such as Tazemetostat, GSK126, or EED226 [1]. The Polycomb system comprises two separate complexes: PRC2 deposits the H3K27me3 repressive mark, and PRC1 reads this mark via CBX chromodomains to execute transcriptional silencing [1]. Inhibitors targeting PRC2 (EZH2 methyltransferase activity or EED-H3K27me3 interaction) do not antagonize the Kme reading function of PRC1 [1]. Conversely, UNC3866 does not inhibit the methyltransferase activity of PRC2 [1]. Substitution between PRC2 inhibitors and PRC1 chromodomain antagonists is therefore scientifically invalid and will produce divergent, non-interchangeable experimental outcomes. Even within the PRC1-targeting class, UNC3866 possesses a defined selectivity profile across CBX paralogs (CBX2,4,6,7,8) that alternative CBX ligands do not replicate [1].

UNC3866 Quantitative Differentiation Evidence: Selectivity, Affinity, and Pharmacokinetics vs. Comparators


CBX4/7 Chromodomain Binding Affinity: UNC3866 vs. H3K27me3 Native Peptide

UNC3866 binds the chromodomains of CBX4 and CBX7 with a Kd of approximately 100 nM each (CBX4: 94 ± 17 nM; CBX7: 97 ± 2.4 nM) as determined by isothermal titration calorimetry (ITC) [1]. This represents a 22-fold improvement in binding affinity relative to the native H3K27me3 peptide ligand, which exhibits Kd values of 5 μM (CBX7) and 110 μM (CBX4) [1]. The enhanced affinity is essential for achieving cellular target engagement at experimentally tractable concentrations.

CBX7 Chromodomain Isothermal Titration Calorimetry PRC1 Chemical Probe

Intra-Family Selectivity Profile: CBX4/7 vs. CBX2/6/8 Chromodomains

UNC3866 exhibits 12-fold selectivity for CBX4/7 over CBX2, CBX6, and CBX8 based on ITC-measured Kd values [1]. The binding affinities for these off-target PRC1 chromodomains are: CBX2 Kd = 1.8 ± 0.21 μM, CBX6 Kd = 0.61 ± 0.0078 μM, and CBX8 Kd = 1.2 ± 0.021 μM, compared to CBX7 Kd = 97 ± 2.4 nM [1]. Molecular dynamics simulations further support this selectivity, demonstrating that the aromatic cage of CBX7 is more conformationally responsive to UNC3866 binding than that of CBX2, and that a hydrogen bond formed between Asn47 of CBX2 and the C-terminal cap of UNC3866 induces unfavorable conformational changes not observed in CBX7 [2].

CBX2 CBX6 CBX8 Chromodomain Selectivity PRC1

Cross-Family Selectivity: UNC3866 vs. CDY Chromodomain Proteins

Beyond the PRC1 CBX family, UNC3866 was evaluated against CDY family chromodomain proteins (CDY1, CDYL1b, CDYL2). ITC measurements revealed that UNC3866 is 65-fold selective for CBX4/7 over CDY1 (CDY1 Kd = 6.3 ± 0.92 μM) and 9-fold selective for CBX4/7 over CDYL1b (Kd = 0.91 ± 0.076 μM) and CDYL2 (Kd = 0.85 ± 0.076 μM) [1]. Additionally, UNC3866 was screened against >250 other protein targets, including 48 bromodomains and 33 additional proteins, demonstrating high overall selectivity [1]. However, the submicromolar affinity for CDYL2 and CDYL1b (Kd ~0.85-0.91 μM) indicates measurable off-target binding to non-PRC1 chromodomains, a limitation that must be considered in phenotypic interpretation [1].

CDY1 CDYL1b CDYL2 Chromodomain Selectivity Off-Target

In Vivo Pharmacokinetic Profile: UNC3866 Oral Bioavailability and Plasma Stability

UNC3866 demonstrates measurable in vivo pharmacokinetic properties following intraperitoneal (IP) administration in mice. The compound shows 25% oral bioavailability, moderate clearance, and remains the predominant species in plasma at all time points tested relative to its C-terminal acid metabolite UNC4007 [1]. This represents a notable achievement for a peptidomimetic compound, which typically exhibit poor pharmacokinetic properties. However, the compound's in vivo utility is constrained by these PK parameters compared to small-molecule PRC2 inhibitors such as EED226 (orally bioavailable EED inhibitor) or A-395, which have been validated in xenograft tumor models [1][2]. The moderate clearance and 25% bioavailability define the dosing regimens required for achieving sustained target engagement in animal studies.

Pharmacokinetics Bioavailability In Vivo Plasma Stability UNC3866

Cellular Target Engagement and Permeability: UNC3866 Intracellular Accumulation

UNC3866 exhibits measurable cellular permeability and intracellular accumulation. Following 24-hour incubation of PC3 prostate cancer cells with 30 μM extracellular UNC3866, the intracellular concentration reached 1.4 ± 0.3 μM, corresponding to approximately 5% of the extracellular concentration [1]. This intracellular accumulation level is sufficient to achieve target engagement, as demonstrated by chemiprecipitation experiments using the biotinylated derivative UNC4195, which confirmed that UNC3866 engages intact PRC1 in PC3 cells [1]. The compound also demonstrated functional cellular activity, inhibiting PC3 cell proliferation, a known CBX7-dependent phenotype, while the methylated negative control UNC4219 showed negligible effects [1].

Caco-2 Cellular Permeability Intracellular Concentration Target Engagement PC3

Functional Selectivity: AlphaScreen IC50 for CBX7-H3 Interaction

In a functional AlphaScreen assay measuring disruption of the CBX7-H3 peptide interaction, UNC3866 exhibits an IC50 of 66 ± 1.2 nM [1]. This value is consistent with the ITC-derived Kd (97 nM), confirming that binding affinity translates to functional antagonism of the Kme reader interaction. More importantly, in this functional assay format, UNC3866 is more than 100-fold selective for CBX7 over the other nine members of the Kme reader panel tested, which includes other CBX and CDY family chromodomains [1].

CBX7 AlphaScreen IC50 H3K27me3 Protein-Protein Interaction

UNC3866 Research Application Scenarios: Where Quantitative Differentiation Drives Selection


Mechanistic Dissection of PRC1 vs. PRC2 Dependency in Gene Silencing

UNC3866 is the appropriate tool for studies requiring pharmacological disruption of PRC1 Kme reading function without inhibiting PRC2 catalytic activity. Unlike EZH2 inhibitors (e.g., Tazemetostat, GSK126) or EED inhibitors (e.g., EED226, A-395) which block H3K27me3 deposition, UNC3866 antagonizes the reader function downstream of the histone mark [1]. This enables experimental designs that distinguish PRC1-dependent silencing mechanisms from PRC2-dependent ones. The compound's 22-fold improved affinity over native H3K27me3 peptide (Kd ~100 nM vs. 5 μM) ensures competitive displacement of the endogenous ligand at experimentally achievable concentrations [1].

CBX4/7-Specific Loss-of-Function Studies in Cancer Cell Lines

UNC3866 is suitable for cellular studies requiring pharmacological inhibition of CBX4/7 chromodomain function in cancer models where these proteins are implicated. The compound demonstrates functional cellular activity in PC3 prostate cancer cells, inhibiting proliferation—a phenotype previously linked to CBX7 overexpression [1]. The 12-fold selectivity over CBX2/6/8 [1] and defined off-target profile against CDYL2 (9-fold selectivity) [1] enable concentration-dependent interpretation of CBX4/7-specific effects when used at concentrations ≤1-2 μM. Recent studies have extended this application to hepatocellular carcinoma, where UNC3866 inhibited tumorigenicity and stem-like properties in sorafenib-resistant models [3], and to renal ischemia-reperfusion injury where CBX7 inhibition attenuated ER stress via Nrf2/HO-1 activation [4].

Chemical Probe-Based Target Validation in PRC1 Chromodomain Biology

UNC3866 serves as a benchmark chemical probe for validating PRC1 chromodomain targets in academic and pharmaceutical research settings. Its characterization meets chemical probe criteria: potent binding (Kd ~100 nM), defined selectivity profile (6- to 18-fold within CBX/CDY families; >250 off-targets screened) [1], cellular target engagement confirmed via biotinylated derivative UNC4195 [1], and availability of a structurally matched negative control (UNC4219) [1]. The methylated negative control is essential for distinguishing on-target from off-target effects. The compound's broad screening against 48 bromodomains and >250 total protein targets [1] provides confidence in target-specific phenotype attribution.

In Vivo Proof-of-Concept Studies with Appropriate PK Considerations

UNC3866 can be employed for in vivo target engagement and efficacy studies with careful attention to its pharmacokinetic profile. The compound demonstrates 25% oral bioavailability and moderate clearance in mice, with UNC3866 remaining the predominant plasma species [1]. These PK parameters are sufficient for achieving target engagement in animal models, though they require more frequent dosing or higher doses compared to optimized small-molecule PRC2 inhibitors [2]. The compound has demonstrated anti-tumor effects in vivo in sorafenib-resistant hepatocellular carcinoma xenograft models when combined with CA3 [3], and protective effects in renal ischemia-reperfusion injury mouse models [4], validating its utility for in vivo pharmacology when PK limitations are appropriately managed in experimental design.

Technical Documentation Hub

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